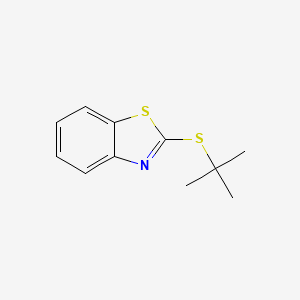

BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-

Description

Benzothiazole (B30560) is an aromatic, bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. nih.govnih.gov The planar structure contains nitrogen and sulfur heteroatoms, which are key to its chemical reactivity and utility. mdpi.com This structural motif is not merely a synthetic curiosity; it is found in various natural products and serves as a cornerstone for a multitude of functional molecules. nih.gov

The importance of the benzothiazole core is underscored by its widespread presence in compounds with a vast spectrum of biological activities. nih.govmdpi.com Researchers have extensively documented its role in the development of agents that are:

Antimicrobial mdpi.com

Anticancer nih.gov

Anti-inflammatory nih.gov

Anticonvulsant mdpi.comnih.gov

Antiviral nih.gov

Antitubercular nih.gov

Beyond its medicinal applications, the benzothiazole nucleus is integral to material science, finding use in dyes, polymers, and as corrosion inhibitors. mdpi.comresearchgate.net The unique electronic properties conferred by the heteroatoms also make benzothiazole derivatives valuable in the development of functional materials such as fluorescent sensors and imaging agents. nih.gov

The C-2 position of the benzothiazole ring is a focal point for chemical modification, and the resulting 2-substituted derivatives are a subject of intense academic and industrial research. mdpi.com A significant portion of this research is dedicated to the development of novel and efficient synthetic methodologies. mdpi.comorganic-chemistry.org A common and versatile starting material for these syntheses is 2-aminothiophenol, which can be reacted with a wide array of reagents, including aldehydes, ketones, and carboxylic acids, to generate diverse 2-substituted benzothiazoles. mdpi.comnih.gov

Current research trajectories are heavily influenced by the principles of green chemistry, with a focus on developing environmentally benign reaction conditions. This includes the use of:

Visible-light-promoted synthesis mdpi.comnih.gov

Microwave-assisted reactions nih.gov

Biocatalysts nih.gov

Solvent-free reaction conditions

Reusable catalysts mdpi.com

Within the large family of 2-substituted benzothiazoles, the compound 2-(tert-butylthio)benzothiazole represents a specific chemical entity. The tert-butylthio group (-S-C(CH₃)₃) at the 2-position provides a sterically bulky and lipophilic substituent.

While broad research focuses on the synthesis and application of the wider class of 2-thio-substituted benzothiazoles, detailed investigations into the unique significance and specific applications of the 2-(tert-butylthio) moiety are not extensively covered in available literature. Much of the industrial focus has been on the related compound, 2-(tert-Butylaminothio)benzothiazole, which is used as a rubber accelerator. nih.gov

For 2-(tert-butylthio)benzothiazole itself, the primary available information is its fundamental chemical data.

Table 1: Physicochemical Properties of 2-(tert-Butylthio)benzothiazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NS₂ |

| Molecular Weight | 223.4 g/mol |

| InChIKey | OBNJMMOIUUIFCV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1=NC2=CC=CC=C2S1 |

| XlogP (Predicted) | 4.1 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

CAS No. |

39543-16-3 |

|---|---|

Molecular Formula |

C11H13NS2 |

Molecular Weight |

223.4 g/mol |

IUPAC Name |

2-tert-butylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NS2/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |

InChI Key |

OBNJMMOIUUIFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in the Chemistry of 2 Tert Butylthio Benzothiazole

Fundamental Mechanistic Pathways in Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole core is a cornerstone of heterocyclic chemistry, with pathways that often commence with nucleophilic attacks and conclude with cyclization and oxidation steps.

Nucleophilic Addition and Subsequent Cyclization Steps

The formation of the benzothiazole ring frequently begins with the condensation of a 2-aminobenzenethiol with a carbonyl-containing compound, such as an aldehyde or ketone. mdpi.commdpi.com The mechanism typically involves an initial nucleophilic attack by the amino group on the electrophilic carbonyl carbon. mdpi.comresearchgate.net For instance, in reactions with aldehydes, this addition leads to the formation of a Schiff base intermediate after dehydration. nih.gov

A key subsequent step is the intramolecular cyclization. The thiol group (-SH) acts as an internal nucleophile, attacking the imine carbon (C=N) of the Schiff base intermediate. nih.gov This ring-closing step forms a non-aromatic thiazoline (B8809763) intermediate. nih.gov Alternative pathways exist where, for example, α-ketoacids react with 2,2'-disulfanediyldianilines, proceeding through condensation with the amino groups and a subsequent cyclization via the nucleophilic addition of a sulfur atom to the C=N bond. nih.gov

In certain catalytic systems, the mechanism can be modulated. For example, N-heterocyclic carbene (NHC) organocatalysis has been employed in the annulation of 2-benzothiazolimines with α-chloroaldehydes. nih.gov The proposed mechanism involves the nucleophilic addition of the NHC to the aldehyde, followed by the formation of an azolium-enolate intermediate. nih.gov This intermediate then participates in a Mannich-type reaction with the 2-benzothiazolimine. nih.gov The final step is a cyclization where the benzothiazole N-anion attacks an acylazolium intermediate, yielding the final product and regenerating the NHC catalyst. nih.gov

Table 1: Mechanistic Steps in Benzothiazole Ring Formation via Nucleophilic Pathways

| Step | Reactants | Key Intermediate | Description |

| 1. Nucleophilic Addition | 2-Aminobenzenethiol + Aldehyde/Ketone | Schiff Base / Hemiaminal | The amino group of the aminothiophenol attacks the carbonyl carbon. mdpi.comresearchgate.net |

| 2. Intramolecular Cyclization | Schiff Base | Dihydrobenzothiazole (Thiazoline) | The thiol group attacks the imine carbon, leading to ring closure. nih.gov |

| 3. Aromatization | Dihydrobenzothiazole (Thiazoline) | Benzothiazole | Dehydrogenation of the thiazoline ring yields the final aromatic product (discussed in 3.1.2). nih.gov |

This table provides a generalized summary of common nucleophilic pathways.

Role of Oxidants and Radical Intermediates in Dehydrogenation and Cyclization

The final step in many benzothiazole syntheses is the aromatization of the cyclized thiazoline intermediate, which requires an oxidant. nih.gov A variety of oxidizing agents and systems have been utilized. Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and an oxidant in metal-free syntheses. nih.gov Other common oxidants include hydrogen peroxide, iodine, and molecular oxygen, the latter often activated in photoredox catalytic cycles. mdpi.comorganic-chemistry.org In some visible-light-mediated syntheses, an in-situ generated disulfide can photosensitize molecular oxygen, generating singlet oxygen and superoxide (B77818) anions that drive the dehydrogenation. organic-chemistry.org

Beyond simple dehydrogenation, radical mechanisms play a significant role in forming the benzothiazole ring. The Jacobsen cyclization, which uses potassium ferricyanide, proceeds via the radical cyclization of thiobenzanilides. researchgate.net This method is a highly effective strategy for synthesizing certain substituted benzothiazoles. researchgate.net Other reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN), can also be used to effect the cyclization of thiobenzamides through aryl radical cation intermediates under mild conditions. indexcopernicus.comnih.gov Photochemical methods, using agents like chloranil (B122849) under irradiation, can also induce radical cyclization of thioformanilides, where hydrogen atom abstraction from the thiobenzamide (B147508) by triplet chloranil is the key mechanistic step. nih.gov

Furthermore, radical-based cascade reactions have been developed. For instance, alkyl radicals can trigger the cleavage and reinstallation of groups on 2-isocyanoaryl thioethers to form benzothiazole derivatives. organic-chemistry.org

Mechanistic Aspects of Transformations Involving the 2-(tert-Butylthio) Group

The 2-(tert-butylthio) group imparts specific reactivity to the benzothiazole scaffold, with its formation and cleavage being of primary importance.

Pathways for Thioether Formation and Cleavage

The formation of the thioether bond in 2-(tert-butylthio)benzothiazole typically follows standard synthetic routes for C-S bond formation. acsgcipr.org The most direct method involves the nucleophilic substitution (S_N2) reaction between the sodium salt of 2-mercaptobenzothiazole (B37678) (generated by deprotonating the thiol with a base) and a tert-butyl halide, such as tert-butyl bromide. nih.gov This process involves the thiolate anion acting as a potent nucleophile.

Alternative metal-catalyzed methods, analogous to those used for other aryl thioethers, can also be envisioned. acsgcipr.org The cleavage of the C-S bond can be more complex. Radical-based methods have been shown to be effective. For example, the synthesis of 2-N/S/C-substituted benzothiazoles has been achieved through the free-radical intramolecular cyclative cleavage of a benzotriazole (B28993) ring, initiated by (TMS)₃SiH and AIBN, suggesting that radical conditions can facilitate the cleavage of substituents at the C2 position. nih.gov

Conjugate Addition Reactions Involving Thioether Carbanions

While the formation of a carbanion on the tert-butyl group itself is electronically disfavored, the benzothiazole moiety can participate as a nucleophile in conjugate addition reactions. In a multi-component reaction for synthesizing annulated products, the mechanism involves a Knoevenagel condensation followed by a nucleophilic Michael-type addition of the azole. nih.gov In this pathway, the nitrogen atom of the 2-aminobenzothiazole (B30445) ring acts as the nucleophile, adding to the activated double bond of the Knoevenagel adduct, which is then followed by an intramolecular cyclization. nih.gov This highlights the nucleophilic character of the benzothiazole system in conjugate additions, driven by the formation of a stable intermediate.

Stereochemical and Regiochemical Considerations in Benzothiazole Reactions

The synthesis of complex benzothiazole derivatives often requires precise control over stereochemistry and regiochemistry.

Asymmetric catalysis has been successfully applied to control the stereochemical outcome of benzothiazole reactions. nih.gov An N-heterocyclic carbene (NHC)-catalyzed annulation of N-(benzothiazolyl)imines with α-chloroaldehydes produces benzothiazolo-pyrimidinones with excellent stereoselectivity, achieving high enantiomeric excess (up to 99% ee) and diastereomeric ratios (>20:1 d.r.). nih.gov The proposed mechanism suggests that the azolium-enolate intermediate reacts on a specific face (Re-face) of the 2-benzothiazolimine to afford the adduct with high cis-selectivity. nih.gov Similarly, stereospecific intramolecular conjugate additions of sulfonimidoyl carbanions have also been reported in related benzothiazine systems. nih.gov

Table 2: Stereoselectivity in NHC-Catalyzed Benzothiazole Annulation

| Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Chiral Triazolium Salt B | N-phenyl-benzothiazolimine | α-chloro-α-phenylacetaldehyde | >20 : 1 | 97% | nih.gov |

| Chiral Triazolium Salt B | N-furyl-benzothiazolimine | α-chloro-α-phenylacetaldehyde | 11 : 1 | 93% | nih.gov |

Data illustrates the high degree of stereocontrol achievable with chiral catalysts.

Regiochemical control is crucial when substrates possess multiple potential reaction sites. For example, the Jacobsen radical cyclization of asymmetrically substituted thiobenzanilides can lead to a mixture of regioisomeric products. researchgate.net The cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides can yield both 5- and 7-fluoro-2-phenylbenzothiazoles. researchgate.net To overcome this, regiospecific syntheses have been developed. One strategy involves using a bromo substituent ortho to the anilido nitrogen, which directs the formation of a benzyne (B1209423) intermediate, leading to a single, predictable regioisomer upon intramolecular cyclization. researchgate.net Directed ortho-metallation is another powerful strategy for achieving regiocontrol in the synthesis of functionalized benzothiazoles. researchgate.net

Chemical Transformations and Reactivity of 2 Tert Butylthio Benzothiazole

Reactions at the 2-Position of the Benzothiazole (B30560) Ring

The C-2 position of the benzothiazole ring, situated between two heteroatoms (nitrogen and sulfur), is a key site for chemical modification.

The thioether linkage in 2-(tert-butylthio)benzothiazole is susceptible to oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives, which are valuable intermediates for further chemical synthesis. organic-chemistry.orgnsf.gov The oxidation can be achieved using various oxidizing agents. For instance, reagents like hydrogen peroxide in combination with catalysts or strong oxidants such as meta-chloroperbenzoic acid (m-CPBA) can selectively convert the sulfide (B99878) to a sulfoxide or, with stronger conditions or excess oxidant, to a sulfone. organic-chemistry.org

A notable reaction of the resulting benzothiazole sulfone is its interaction with thiols. This reaction leads to the cleavage of the sulfone and the formation of a sulfinic acid (RSO₂H). nsf.gov This transformation is significant as it provides a method to unmask a reactive functional group from a more stable sulfone precursor.

Table 1: Oxidation Reactions of Thioethers

| Oxidizing Agent(s) | Product | Selectivity | Reference |

|---|---|---|---|

| H₂O₂ / 2,2,2-Trifluoroacetophenone | Sulfoxide or Sulfone | Controllable by stoichiometry | organic-chemistry.org |

| Selectfluor / H₂O | Sulfoxide or Sulfone | High yields, ambient temperature | organic-chemistry.org |

| m-CPBA | Sulfoxide or Sulfone | Dependent on stoichiometry | organic-chemistry.org |

The tert-butyl group can be cleaved under specific acidic conditions, although this is less common for thioethers compared to tert-butyl esters. researchgate.net Such a cleavage would yield 2-mercaptobenzothiazole (B37678).

The tert-butylthio group at the 2-position of the benzothiazole ring is generally considered to be a stable and relatively unreactive moiety in the context of typical cross-coupling reactions. This stability is attributed to the strength of the C-S bond and the fact that the tert-butylthiolate anion is not a good leaving group.

Consequently, direct derivatization through nucleophilic substitution or participation in standard palladium-catalyzed cross-coupling reactions is not a common pathway for this compound. Instead, synthetic strategies for introducing different groups at the 2-position typically involve starting with a more reactive precursor, such as 2-mercaptobenzothiazole or a 2-halobenzothiazole. nih.govnih.gov For example, 2-mercaptobenzothiazole can undergo S-arylation with diaryliodonium triflates to form 2-(arylthio)benzothiazoles. nih.gov This highlights that for derivatization at the 2-position, it is often more feasible to build the desired linkage from a mercapto precursor rather than by displacing the tert-butylthio group.

Reactions Involving the Benzene (B151609) Moiety of the Benzothiazole System

The benzene portion of the benzothiazole ring system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com The outcome of these reactions is directed by the combined electronic effects of the heterocyclic part and the 2-position substituent.

The benzothiazole ring itself is an electron-withdrawing group and deactivates the benzene ring towards electrophilic attack. The thioether group (-S-R) is generally considered a weak activating group and an ortho, para-director due to the lone pairs on the sulfur atom that can donate electron density to the ring through resonance. ucalgary.ca

The interplay of these effects means that electrophilic substitution on 2-(tert-butylthio)benzothiazole would be expected to be slower than on benzene itself. The incoming electrophile would be directed primarily to the positions para (position 6) and ortho (position 4 and 7) to the thioether group, but on the benzene ring. Given the steric hindrance from the fused thiazole (B1198619) ring, substitution at position 6 is often favored. For example, nitration would likely yield 6-nitro-2-(tert-butylthio)benzothiazole as the major product.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-(tert-butylthio)benzothiazole |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-(tert-butylthio)benzothiazole |

Ring-Opening and Controlled Degradation Pathways for Chemical Analysis (Academic Context)

The benzothiazole ring, while aromatic and generally stable, can be opened under specific reaction conditions. These ring-opening reactions are valuable in synthetic chemistry and can be adapted for analytical purposes to break the molecule into identifiable fragments.

One documented method involves the oxidative ring-opening of benzothiazole derivatives using an oxidant like magnesium monoperoxyphthalate in an alcohol solvent. This reaction cleaves the thiazole ring to produce an acylamidobenzene sulfonate ester. researchgate.net Another approach involves nucleophilic attack on the benzothiazole ring, particularly when activated by electron-withdrawing groups. For instance, 6-nitrobenzothiazole (B29876) undergoes ring-opening when treated with a strong nucleophile like methoxide. rsc.org Coordination to a metal ion, such as silver(I), can also promote ring-opening by alcohols in non-basic media, yielding a 2-aminobenzenethiolato derivative. rsc.org

For the purpose of chemical analysis, mass spectrometry provides a controlled degradation pathway through fragmentation. In the mass spectrum of 2-(tert-butylthio)benzothiazole (C₁₁H₁₃NS₂), the molecular ion peak ([M]⁺) would be observed at m/z 223. nih.gov The most predictable and significant fragmentation pathway would be the cleavage of the bond between the sulfur and the tert-butyl group. This would result in the loss of a tert-butyl radical or cation.

Loss of tert-butyl cation: A primary fragmentation would be the cleavage of the C-S bond to lose a stable tert-butyl cation (C₄H₉⁺, m/z = 57), leading to a fragment ion corresponding to the benzothiazole-2-thiolate anion radical at m/z 166.

Alpha-cleavage: Alternatively, loss of a tert-butyl radical would result in a fragment ion at m/z 166.

Further Fragmentation: The benzothiazole fragment itself can further degrade, for example, by losing a molecule of CS₂ to give a fragment at m/z 90, corresponding to an aniline (B41778) radical cation, or by other characteristic ring fragmentations. nist.govyoutube.commiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for 2-(tert-Butylthio)benzothiazole

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 223 | [C₁₁H₁₃NS₂]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 166 | [C₇H₄NS₂]⁺ | Loss of a tert-butyl radical ([M - 57]⁺) |

| 134 | [C₇H₄NS]⁺ | Loss of the tert-butylthio radical ([M - 89]⁺) or subsequent loss of S from m/z 166 |

| 90 | [C₆H₄N]⁺ | Loss of CS₂ from the m/z 166 fragment |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., 1H, 13C, 2D NMR)

In the ¹H NMR spectrum, the protons of the benzothiazole (B30560) ring are expected to appear in the aromatic region, typically between 7.2 and 8.0 ppm. researchgate.net These protons would exhibit complex splitting patterns (doublets and multiplets) due to coupling with adjacent protons on the ring. A prominent singlet, integrating to nine protons, is anticipated in the upfield region (around 1.3 ppm) corresponding to the chemically equivalent methyl protons of the sterically bulky tert-butyl group. researchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The benzothiazole ring carbons are expected to resonate in the aromatic region (120-155 ppm), with the carbon atom of the C=N bond appearing at a significantly downfield shift, potentially around 180 ppm. researchgate.net The carbons of the tert-butyl group would produce two signals: one for the three equivalent methyl carbons (around 29.0 ppm) and another for the quaternary carbon, which would be shifted further downfield. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguous assignment of all proton and carbon signals by revealing their connectivity. However, specific 2D NMR studies on this compound are not widely documented in the literature. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(tert-butylthio)benzothiazole, based on Analogue Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic Protons | 7.20 - 8.00 (m) | 121.0 - 155.1 |

| Benzothiazole C=N Carbon | - | ~181 |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 (s, 9H) | ~29.0 |

| tert-Butyl Quaternary Carbon (-C (CH₃)₃) | - | ~55.5 |

| Data inferred from the spectrum of the structural analogue S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within the 2-(tert-butylthio)benzothiazole molecule by probing its molecular vibrations. core.ac.ukresearchgate.net

The IR spectrum is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations of the benzothiazole ring are anticipated to appear as a series of bands above 3000 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations from the tert-butyl group would be observed in the 2900-3000 cm⁻¹ region. The stretching vibration of the C=N double bond within the thiazole (B1198619) ring is a key diagnostic peak, typically found in the 1500-1640 cm⁻¹ range. nih.govresearchgate.net Vibrations corresponding to the aromatic C=C bonds of the benzene (B151609) ring would also appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, crucial for this molecule, is generally weaker and appears at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information. nih.govresearchgate.net Aromatic ring vibrations often produce strong signals in the Raman spectrum, which can aid in a more complete vibrational analysis.

Table 2: Expected Characteristic Vibrational Frequencies for 2-(tert-butylthio)benzothiazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzothiazole Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | tert-Butyl Group | 2850 - 2970 |

| C=N Stretch | Thiazole Ring | 1500 - 1640 |

| C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-S Stretch | Thioether Linkage | 600 - 800 |

| Frequencies are approximate and based on data for related benzothiazole structures. nih.govresearchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of 2-(tert-butylthio)benzothiazole and to study its fragmentation pathways, which provides structural clues. The compound has a molecular formula of C₁₁H₁₃NS₂ and a molecular weight of approximately 223.4 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 223. The fragmentation of this molecule is expected to be dictated by the stability of the resulting ions and neutral fragments. libretexts.org A primary and highly probable fragmentation pathway involves the cleavage of the sulfur-carbon bond of the thioether linkage. This can occur in two ways:

Formation of a stable tert-butyl cation (m/z 57) and a benzothiazole-2-thiolate radical (m/z 166). The tert-butyl cation is often a very intense peak.

Loss of a neutral isobutylene (B52900) molecule (mass 56) via a rearrangement, resulting in a protonated 2-mercaptobenzothiazole (B37678) ion at m/z 167. This is a common fragmentation mechanism for tert-butyl ethers and thioethers.

Analysis of related benzothiazole sulfenamides shows that fragment ions at m/z 166 and 183 are common, suggesting complex rearrangements can occur. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for 2-(tert-butylthio)benzothiazole

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 223 | [C₁₁H₁₃NS₂]⁺• (Molecular Ion) | - |

| 167 | [C₇H₅NS₂]⁺• | Loss of isobutylene (C₄H₈) |

| 166 | [C₇H₄NS₂]⁺• | Loss of tert-butyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| Fragmentation patterns are predicted based on chemical structure and data from related compounds. researchgate.netuni.lu |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While the crystal structure of 2-(tert-butylthio)benzothiazole itself has not been published, the structure of the analogous compound S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine has been determined, offering valuable insights. researchgate.net

This analogue crystallizes in the monoclinic system with the space group I2/a. The analysis reveals that the benzothiazole ring system is essentially planar. researchgate.net It is expected that 2-(tert-butylthio)benzothiazole would exhibit a similar planar benzothiazole core. The conformation of the molecule would be largely determined by the orientation of the bulky tert-butylthio group relative to this plane. The specific bond lengths and angles, particularly around the C-S-C linkage, would confirm the thioether connectivity and provide details on the steric interactions within the molecule.

Table 4: Crystallographic Data for the Analogue S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 11.4278 (8) |

| b (Å) | 8.5816 (6) |

| c (Å) | 25.1115 (18) |

| β (°) | 95.173 (6) |

| Volume (ų) | 2452.6 (3) |

| Z | 8 |

| Data from a published crystal structure of a close structural analogue. researchgate.net |

Advanced Spectroscopic Probes for Electronic and Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence, if applicable to chemical properties)

Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the molecule. The benzothiazole core is a known chromophore that absorbs UV radiation. nist.gov The spectrum of 2-(tert-butylthio)benzothiazole is expected to display intense absorption bands in the UV region, corresponding primarily to π→π* transitions within the aromatic system. researchgate.net The parent benzothiazole molecule exhibits absorption maxima around 250 nm and 285-295 nm. nist.gov The addition of the tert-butylthio group, an auxochrome, is likely to cause a slight bathochromic (red) shift in these absorption bands. Lower energy n→π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms, may also be observed as weaker bands at longer wavelengths.

While many 2-arylbenzothiazole derivatives are known for their fluorescent properties, often linked to processes like excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE), the fluorescence characteristics of 2-(tert-butylthio)benzothiazole are not well-documented. nih.govmdpi.com The absence of an acidic proton, like in 2-hydroxy or 2-aminobenzothiazoles, means that ESIPT is not a possible fluorescence mechanism for this specific compound. Further research would be needed to determine if it exhibits any significant luminescence.

Table 5: Expected UV-Visible Absorption Bands for 2-(tert-butylthio)benzothiazole

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250 - 260 | π → π | Benzothiazole Ring |

| ~285 - 300 | π → π | Benzothiazole Ring |

| >300 (weak) | n → π* | N and S heteroatoms |

| Absorption maxima are estimated based on the parent benzothiazole chromophore and substituted derivatives. nist.govresearchgate.net |

Computational and Theoretical Studies of 2 Tert Butylthio Benzothiazole

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the structural and electronic characteristics of organic molecules, including benzothiazole (B30560) derivatives. proteobiojournal.comscirp.org These calculations provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons, which are fundamental to its chemical behavior.

Optimized Geometries and Conformational Analysis

Theoretical studies, often using methods like B3LYP with a 6-311++G(**) basis set, are employed to determine the most stable three-dimensional structure of benzothiazole derivatives. nih.gov These calculations optimize the molecular geometry to find the lowest energy conformation. proteobiojournal.com For related benzothiazole compounds, these computational approaches have shown good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov Conformational analysis is crucial as the spatial arrangement of the tert-butylthio group relative to the benzothiazole ring system can influence its physical and chemical properties. Studies on similar molecules have explored multiple possible conformers to identify the most energetically favorable one. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer Characteristics)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. scirp.orgscirp.org

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-(methylthio)benzothiazole (B1198390) | - | - | 0.1841 |

| 2-hydroxybenzothiazole (B105590) | - | - | 0.2058 |

| Benzothiazole | - | - | - |

This table is based on data for related compounds and illustrates the concept of HOMO-LUMO gaps. Specific values for 2-(tert-Butylthio)benzothiazole would require dedicated calculations.

Reactivity Descriptors and Global/Local Reactivity Analysis (e.g., Chemical Potential, Hardness, Electrophilicity Index, Molecular Electrostatic Potential (MEP))

Global and local reactivity descriptors, derived from DFT calculations, offer a quantitative framework for predicting the chemical behavior of a molecule. scirp.org These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. "Soft" molecules with low hardness are more reactive. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.orgscirp.org

Softness (s): The reciprocal of hardness, with higher values indicating greater reactivity. scirp.org

For example, a study on benzothiazole derivatives revealed that 2-(methylthio)benzothiazole had the lowest chemical hardness and highest softness, marking it as the most reactive compound in the series. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP) maps are another powerful tool for understanding reactivity. scirp.orgscirp.org These maps visualize the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. nih.gov

Red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack. In benzothiazole derivatives, these are often found around nitrogen atoms. scirp.org

Blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. scirp.orgnih.gov

By analyzing the MEP, researchers can identify the most probable sites for chemical reactions. scirp.orgscirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of 2-(tert-Butylthio)benzothiazole, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR spectra. While specific calculated data for 2-(tert-Butylthio)benzothiazole is not readily available in the provided search results, experimental 1H NMR data for the related 2-phenylbenzothiazole (B1203474) shows signals in the aromatic region (δ 7.37-8.10 ppm). rsc.org For 2-methylbenzothiazole, the methyl protons appear around δ 2.8 ppm. chemicalbook.com

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculated frequencies are often scaled to better match experimental results. For instance, in a study of 2-(2-hydroxyphenyl)benzothiazole, detailed vibrational assignments were made based on calculated potential energy distributions. nih.gov

Non-Linear Optical (NLO) Properties and Computational Design

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules, particularly those with extended π-conjugated systems, can exhibit significant NLO properties. nih.govresearchgate.net Computational studies play a crucial role in the design and prediction of NLO behavior.

The key parameter for second-order NLO properties is the first hyperpolarizability (β). DFT calculations can be used to compute this value. Research on benzothiazole-based chromophores has shown that their NLO response can be tuned by modifying their molecular structure. researchgate.net For instance, creating donor-π-acceptor systems can enhance the NLO properties. researchgate.net While specific computational data on the NLO properties of 2-(tert-Butylthio)benzothiazole is not available in the provided results, the general principles suggest that modifications to the benzothiazole core can be used to optimize its NLO response.

Molecular Dynamics and Reaction Pathway Simulations to Elucidate Chemical Processes

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and to simulate chemical processes over time. nih.govnih.gov These simulations provide insights into the physical movements and interactions of atoms and molecules. nih.gov For benzothiazole derivatives, MD simulations have been used to investigate their interactions with biological targets, such as enzymes, by analyzing the stability of protein-ligand complexes. nih.govnih.gov This involves running simulations for a specific duration (e.g., 100 nanoseconds) and analyzing parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. nih.gov While specific MD simulations for 2-(tert-Butylthio)benzothiazole itself were not found, this methodology is applicable to understand its behavior in various chemical and biological environments.

Structure Property and Structure Reactivity Relationships in 2 Tert Butylthio Benzothiazole Systems

Influence of the tert-Butylthio Group on Electronic Structure and Chemical Reactivity

The introduction of a tert-butylthio group at the 2-position of the benzothiazole (B30560) core significantly influences the molecule's electronic structure and subsequent chemical reactivity. This substituent, characterized by the bulky tert-butyl group attached to a sulfur atom, imparts a unique combination of steric and electronic effects.

Theoretical studies using density functional theory (DFT) have provided insights into how substituents at the 2-position of the benzothiazole ring affect its electronic properties. scirp.org For instance, the substitution at this position can alter the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. scirp.org In a study of various 2-substituted benzothiazoles, 2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH) was found to have the lowest chemical hardness and the highest softness, indicating it is the most reactive among the studied compounds. scirp.orgscirp.org This suggests that the thioether linkage plays a crucial role in modulating the electronic properties and reactivity of the benzothiazole system.

The tert-butyl group, being electron-donating, can influence the electron density of the benzothiazole ring system. This electronic effect, combined with the steric hindrance imposed by its bulkiness, can direct the regioselectivity of chemical reactions and influence the stability of intermediates.

Correlation of Molecular Structure with Advanced Spectroscopic Signatures

The molecular structure of 2-(tert-butylthio)benzothiazole can be elucidated and correlated with its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present in the molecule. nih.govrsc.orgjapsonline.comnih.gov

NMR Spectroscopy:

¹H NMR spectra would show characteristic signals for the aromatic protons of the benzothiazole ring and a distinct singlet for the nine equivalent protons of the tert-butyl group. rsc.orgjapsonline.com

¹³C NMR spectra would reveal the chemical shifts of the carbon atoms in the benzothiazole core and the tert-butyl group, providing further evidence of the molecular structure. nih.govrsc.orgjapsonline.com

IR Spectroscopy: The IR spectrum of 2-(tert-butylthio)benzothiazole would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. These include:

C-H stretching vibrations of the aromatic ring and the tert-butyl group.

C=N stretching vibration of the thiazole (B1198619) ring. researchgate.net

C-S stretching vibrations. japsonline.com

Aromatic C=C stretching vibrations. researchgate.net

Quantum chemistry calculations can be used to compute theoretical vibrational frequencies, which, when scaled, show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the detailed interpretation of the vibrational modes. nih.gov

Mass Spectrometry: Mass spectrometry, particularly with techniques like GC-MS, can confirm the molecular weight of the compound and provide fragmentation patterns that are characteristic of the 2-(tert-butylthio)benzothiazole structure. nih.govrsc.org

Modulating Chemical Reactivity through Substituent Effects on the Benzothiazole Core

The chemical reactivity of the 2-(tert-butylthio)benzothiazole system can be further tuned by introducing various substituents onto the benzothiazole core. The nature and position of these substituents, whether electron-donating or electron-withdrawing, can have a profound impact on the molecule's reactivity. mdpi.comnih.gov

Studies on the synthesis of 2-substituted benzothiazoles have shown that the electronic nature of substituents on the benzene (B151609) ring influences reaction yields. mdpi.com For instance, the presence of electron-withdrawing groups on either the benzothiazole precursor or the reacting aldehyde can lead to higher yields in condensation reactions. mdpi.com Conversely, increasing the electron-richness of the reactants can sometimes decrease the yield. mdpi.com

The position of the substituent on the benzothiazole ring is also crucial. For example, in the synthesis of certain benzothiazole derivatives, ortho-substituted starting materials were found to be unreactive under specific reaction conditions. mdpi.com The steric hindrance from bulky substituents can also play a significant role in directing the outcome of a reaction.

The reactivity of the benzothiazole nucleus can be targeted for various chemical transformations. For example, the C2-H bond of the thiazole ring can be functionalized, and this reactivity can be influenced by substituents on the benzene ring. nih.gov

Structural Determinants for Chemical Performance in Targeted Applications (Non-Biological)

The specific structural features of 2-(tert-butylthio)benzothiazole and its derivatives are key to their performance in various non-biological applications.

In the rubber industry, sulfenamide (B3320178) derivatives of 2-mercaptobenzothiazole (B37678), which are structurally related to 2-(tert-butylthio)benzothiazole, are widely used as vulcanization accelerators. nih.govgoogle.com The performance of these accelerators, such as their scorch safety (premature vulcanization) and cure rate, is directly linked to the nature of the substituent on the sulfenamide nitrogen. The bulky tert-butyl group in N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a common accelerator, influences its dissociation and subsequent reaction chemistry during the vulcanization process. nih.gov

The benzothiazole moiety itself possesses unique electronic and optical properties, making its derivatives, including those with a thioether linkage, potentially useful in materials science. ekb.eg For instance, benzothiazole derivatives are being investigated for their applications as organic semiconductor materials. nih.gov The ability to tune the HOMO-LUMO energy gap through substitution on the benzothiazole core is a critical factor in designing materials with desired electronic and charge transport properties. nih.gov

Furthermore, the presence of the sulfur atom and the benzothiazole nucleus can lend these compounds utility in catalysis and as building blocks for more complex functional molecules. The reactivity of the benzothiazole core, combined with the properties imparted by the 2-(tert-butylthio) group, allows for its incorporation into a variety of larger chemical structures with specific functionalities.

Below is a table summarizing some of the properties and applications of related benzothiazole derivatives, highlighting the importance of their structural features.

| Compound/Derivative Class | Key Structural Feature | Influence on Properties | Non-Biological Application |

| N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) | tert-Butyl group on sulfenamide | Influences scorch time and cure rate | Rubber vulcanization accelerator nih.gov |

| 2-Substituted Benzothiazoles | Varied substituents at the 2-position | Tunable electronic and optical properties | Organic semiconductor materials nih.gov |

| Benzothiazole-2-sulfonic acid | Sulfonic acid group | Acts as a solid acid catalyst | Catalysis in organic synthesis |

Applications in Advanced Chemical Systems and Materials Science Non Clinical Focus

Role as Chemical Reagents and Synthons in Complex Organic Synthesis

2-(tert-Butylthio)benzothiazole and its structural analogs are valuable reagents in organic synthesis, primarily acting as electrophilic sources of the benzothiazol-2-ylthio group. The tert-butyl group can be readily cleaved, allowing for the transfer of the benzothiazole (B30560) moiety to various nucleophiles. This reactivity is harnessed in the formation of new carbon-sulfur and heteroatom-sulfur bonds, which are crucial steps in the synthesis of more complex molecules.

The benzothiazole unit itself is a privileged scaffold in medicinal and materials chemistry, and 2-(tert-butylthio)benzothiazole provides a convenient entry point for its incorporation. derpharmachemica.comderpharmachemica.com Synthetic strategies often involve the reaction of 2-(tert-butylthio)benzothiazole with carbanions, amines, and other nucleophiles to generate a diverse array of substituted benzothiazoles. mdpi.commdpi.com For instance, the reaction with Grignard reagents or organolithium compounds can lead to the formation of 2-alkyl or 2-arylbenzothiazoles.

Applications in Polymer Chemistry: Mechanistic and Structural Aspects as Vulcanization Accelerators

In the realm of polymer chemistry, 2-(tert-butylthio)benzothiazole and related sulfenamide (B3320178) compounds, such as N-tert-butyl-2-benzothiazole sulfenamide (TBBS) and N-oxydiethylene-2-benzothiazole sulfenamide (OBTS), are widely employed as delayed-action accelerators in the sulfur vulcanization of rubber. lusida.comatamanchemicals.comakrochem.comnih.gov Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.

The mechanism of action for these accelerators involves a series of complex reactions. cmu.edu Initially, the sulfenamide reacts with sulfur to form an active sulfurating agent. atamankimya.comatamanchemicals.com This intermediate then reacts with the rubber polymer, introducing the benzothiazole moiety as a pendant group. Subsequent reactions lead to the formation of sulfur cross-links between polymer chains, enhancing the elasticity, strength, and durability of the rubber. atamanchemicals.com The "delayed-action" characteristic of these accelerators is crucial for industrial processing, as it prevents premature vulcanization (scorch) during the mixing and shaping stages. akrochem.comatamanchemicals.com The specific amine substituent on the sulfenamide influences the scorch delay and cure rate. lusida.com

Table 1: Comparison of Common Benzothiazole-based Vulcanization Accelerators

| Accelerator Name | Chemical Structure | Key Features |

| 2-(tert-Butylthio)benzothiazole | C₁₁H₁₃NS₂ | Precursor to sulfenamide accelerators. |

| N-tert-Butyl-2-benzothiazole sulfenamide (TBBS) | C₁₁H₁₄N₂S₂ | Delayed-action accelerator with good scorch safety. atamanchemicals.comakrochem.com |

| N-Oxydiethylene-2-benzothiazole sulfenamide (OBTS) | C₁₁H₁₂N₂OS₂ | Delayed-action accelerator with excellent scorch safety. atamankimya.comatamanchemicals.comatamanchemicals.com |

| 2-Mercaptobenzothiazole (B37678) (MBT) | C₇H₅NS₂ | Fast-acting primary accelerator. akrochem.com |

| Benzothiazole disulfide (MBTS) | C₁₄H₈N₂S₄ | Safer processing than MBT. akrochem.com |

This table provides a simplified comparison of common benzothiazole-based accelerators and is not exhaustive.

Contribution to Optoelectronic Materials and Dyes: Chemical Design and Electronic Properties

The benzothiazole scaffold is a key component in the design of organic materials with interesting optoelectronic properties. Its electron-withdrawing nature and extended π-system make it a suitable building block for organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. mdpi.compolyu.edu.hkresearchgate.net By chemically modifying the benzothiazole core, including the introduction of a tert-butylthio group, researchers can tune the electronic and optical properties of the resulting molecules.

Theoretical studies, such as those employing density functional theory (DFT), are instrumental in predicting the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of benzothiazole derivatives. scirp.orgscirp.org These calculations help in designing molecules with specific absorption and emission characteristics. For example, the introduction of electron-donating or electron-withdrawing groups at different positions of the benzothiazole ring can significantly alter the HOMO-LUMO energy gap, thereby shifting the absorption and fluorescence spectra. mdpi.com The tert-butylthio group, with its sulfur atom, can influence the electronic properties through both inductive and mesomeric effects.

Applications in Catalysis and Ligand Design for Transition Metal Coordination Chemistry

The nitrogen and sulfur atoms within the benzothiazole ring system are excellent coordination sites for transition metals. ijerjournal.comnih.govresearchgate.netrdd.edu.iq This has led to the development of a wide range of benzothiazole-based ligands for use in catalysis and coordination chemistry. 2-(tert-Butylthio)benzothiazole can serve as a precursor for such ligands. The tert-butylthio group can be displaced by other functional groups capable of coordinating to metal centers, or the benzothiazole nitrogen can directly participate in coordination.

The resulting metal complexes exhibit diverse geometries and electronic properties, which are crucial for their catalytic activity. ijerjournal.comnih.gov These complexes have been explored for various catalytic transformations. The steric and electronic properties of the ligands, which can be fine-tuned by substituents on the benzothiazole ring, play a critical role in determining the efficiency and selectivity of the catalyst.

Design and Synthesis of Agrochemically Relevant Benzothiazole Scaffolds: Focus on Chemical Structure and Synthetic Strategies

The benzothiazole moiety is present in a number of commercially successful agrochemicals. mdpi.comresearchgate.netnih.govnih.gov Its inherent biological activity against a range of pests and pathogens makes it an attractive scaffold for the development of new herbicides, fungicides, and insecticides. mdpi.comresearchgate.netnih.gov 2-(tert-Butylthio)benzothiazole can be a starting material or an intermediate in the synthesis of these agrochemically active compounds.

The design of new agrochemicals often involves the synthesis of a library of derivatives with systematic variations in their chemical structure. researchgate.netmdpi.com By introducing different functional groups onto the benzothiazole ring, chemists can modulate the compound's biological activity, selectivity, and environmental persistence. Synthetic strategies for accessing these derivatives often rely on the versatile reactivity of the benzothiazole core, including reactions that utilize precursors like 2-(tert-butylthio)benzothiazole. mdpi.comorganic-chemistry.org

Use in Analytical Chemistry: Reagents or Probes for Specific Chemical Interactions

The unique chemical properties of benzothiazole derivatives also lend themselves to applications in analytical chemistry. The ability of the benzothiazole nucleus to participate in specific chemical interactions, such as hydrogen bonding and π-π stacking, as well as its potential for fluorescence, makes it a valuable component in the design of chemical sensors and probes. rsc.org

Future Research Directions and Emerging Trends

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes for 2-(tert-Butylthio)benzothiazole

Modern synthetic approaches for benzothiazole (B30560) derivatives, which could be adapted for 2-(tert-butylthio)benzothiazole, include:

Catalyst- and Additive-Free Methods: Research into three-component reactions using elemental sulfur as the sulfur source is gaining traction. nih.gov These methods offer a simpler operational setup and utilize inexpensive and readily available starting materials. nih.gov

Green Chemistry Principles: The use of environmentally benign solvents like water or recyclable catalysts such as copper ferrite (B1171679) nanoparticles are being explored for the synthesis of related 2-thio-substituted benzothiazoles. rsc.orgresearchgate.net Such methods often feature metal/ligand-free conditions, high yields, and short reaction times. rsc.org

One-Pot Syntheses: Multi-component reactions that allow for the construction of complex molecules in a single step are a key focus. nih.gov These atom-economical processes are facilitated by catalysts like P2O5 on SiO2, which are effective, ecologically safe, and easy to handle. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of 2-alkyl benzothiazoles, often eliminating the need for solvents and resulting in high yields. mdpi.com

A comparison of conventional and emerging synthetic strategies is presented in Table 1.

| Feature | Conventional Synthesis | Emerging Sustainable Routes |

| Starting Materials | 2-Mercaptobenzothiazole (B37678), tert-butylamine, oxidizing agent (e.g., sodium hypochlorite) nih.gov | 2-Aminothiophenol, aldehydes, elemental sulfur; or 2-aminothiophenols and tetramethylthiuram disulfide nih.govrsc.org |

| Catalysts/Reagents | Often requires stoichiometric oxidants nih.gov | Recyclable nanoparticles (e.g., CuFe2O4), green catalysts (e.g., P2O5/SiO2), or catalyst-free systems researchgate.netnih.gov |

| Solvents | Organic solvents | Water, polyethylene (B3416737) glycol (PEG-400), or solvent-free conditions rsc.orgresearchgate.net |

| Efficiency | Established and reliable | Often higher yields, shorter reaction times, and simpler purification nih.gov |

| Sustainability | Generates byproducts | Reduced waste, use of non-toxic and recyclable materials rsc.orgnih.gov |

Table 1: Comparison of Synthetic Routes for 2-(tert-Butylthio)benzothiazole and Related Compounds

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The primary known reactivity of 2-(tert-butylthio)benzothiazole is its role as a delayed-action accelerator in the sulfur vulcanization of rubber. lusida.comakrochem.com This process involves the thermal cleavage of the sulfenamide (B3320178) (S-N) bond to generate reactive intermediates that participate in the formation of cross-links. Future research is expected to delve deeper into the fundamental aspects of this reactivity and explore new chemical transformations.

Emerging research directions include:

Mechanistic Studies: A more profound understanding of the vulcanization process at a molecular level is being pursued through detailed kinetic modeling. cmu.edu This includes elucidating the role of various intermediates and the factors that influence the scorch delay and cure rate. cmu.edu

Novel Bond-Forming Reactions: The S-N bond in sulfenamides presents an opportunity for the development of new synthetic methods. Research into the reactions of benzoazole-2-thiones with various amines in the presence of catalysts points towards the potential for creating a diverse range of sulfenamide derivatives with unique properties. researchgate.net

Radical Chemistry: The generation of thiyl radicals from 2-(tert-butylthio)benzothiazole is central to its function in vulcanization. Future studies may explore the harnessing of these radicals in other chemical transformations, potentially leading to new polymerization techniques or functionalization reactions.

Advanced Computational Modeling for Predictive Design and Material Property Optimization

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties of benzothiazole derivatives. lusida.comnih.gov Density Functional Theory (DFT) calculations and molecular docking studies are being employed to investigate various aspects of these molecules. lusida.comnih.gov

Future computational research on 2-(tert-butylthio)benzothiazole is likely to focus on:

Predictive Modeling of Reactivity: DFT calculations can be used to model the bond dissociation energy of the S-N bond, providing insights into the scorch safety and cure characteristics of different sulfenamide accelerators.

Material Property Simulation: Molecular dynamics simulations can be employed to model the interaction of 2-(tert-butylthio)benzothiazole and its degradation products with polymer chains in rubber, helping to optimize the physical properties of the vulcanized material. researchgate.net

QSAR and Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the potential biological activity and toxicity of 2-(tert-butylthio)benzothiazole and its derivatives, guiding the design of safer and more effective compounds. nih.gov

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Method | Application for 2-(tert-Butylthio)benzothiazole |

| Density Functional Theory (DFT) | Calculation of optimized geometry, bond energies, and electronic properties to predict reactivity and stability. lusida.comnih.gov |

| Molecular Docking | Investigation of interactions with biological targets to assess potential toxicity or pharmacological activity. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Modeling the behavior of the molecule within a polymer matrix to understand its role in vulcanization and its effect on material properties. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity and environmental fate based on molecular structure. nih.gov |

Table 2: Computational Modeling Techniques and Their Applications

Integration of 2-(tert-Butylthio)benzothiazole Derivatives into Novel Functional Materials

The primary application of 2-(tert-butylthio)benzothiazole is as a vulcanization accelerator in the rubber industry, particularly in the manufacturing of tires. akrochem.comatamanchemicals.com Its role is to provide a delayed onset of cure (scorch safety) followed by a rapid vulcanization rate, leading to rubber products with desirable mechanical properties. lusida.com

Future trends in this area involve the development of advanced rubber composites and exploring new applications for benzothiazole-based materials:

High-Performance Elastomers: Research will continue to focus on optimizing vulcanization systems using 2-(tert-butylthio)benzothiazole in combination with other accelerators and anti-scorch agents to create tires with improved fuel efficiency, durability, and safety. atamanchemicals.com

Smart Materials: The benzothiazole scaffold is a component of various functional dyes and chemosensors. nih.gov Derivatives of 2-(tert-butylthio)benzothiazole could potentially be incorporated into "smart" rubber materials that can, for example, indicate stress or degradation through a change in color or fluorescence.

Biologically Active Materials: The benzothiazole core is present in many biologically active compounds. nih.govindexcopernicus.com While the primary use of 2-(tert-butylthio)benzothiazole is industrial, research into its derivatives could lead to the development of materials with antimicrobial or other beneficial properties.

Fundamental Studies on Environmental Degradation Mechanisms and Chemical Fate (Academic Perspective)

The widespread use of benzothiazoles has led to their presence in various environmental compartments. nih.gov Understanding the environmental fate of 2-(tert-butylthio)benzothiazole is crucial for assessing its long-term impact.

Academic research in this area is focused on:

Biodegradation Pathways: Studies on the microbial degradation of benzothiazoles have shown that some microorganisms, such as Rhodococcus species, can break down these compounds. nih.govnih.gov The degradation pathways often converge on the formation of 2-hydroxybenzothiazole (B105590) (OBT). nih.gov Future research will likely investigate the specific enzymes and metabolic pathways involved in the degradation of 2-(tert-butylthio)benzothiazole and its primary transformation products.

Transformation Products: The hydrolysis of 2-(tert-butylthio)benzothiazole can lead to the formation of 2-mercaptobenzothiazole (MBT), which is a known skin sensitizer. nih.gov Research is needed to identify and quantify the various transformation products that can form under different environmental conditions (e.g., aerobic, anaerobic, photolytic). d-nb.info

Ecotoxicity of Degradation Products: While the parent compound may have a certain toxicity profile, its degradation products could be more or less harmful. A comprehensive environmental risk assessment requires data on the ecotoxicity of the entire suite of degradation products.

Key findings from environmental studies on related benzothiazoles are summarized in Table 3.

| Environmental Process | Key Findings for Benzothiazoles | Relevance to 2-(tert-Butylthio)benzothiazole |

| Aerobic Biodegradation | Some benzothiazoles are biodegradable by microorganisms like Rhodococcus, often forming 2-hydroxybenzothiazole (OBT) as an intermediate. nih.govnih.gov | The tert-butylthio group may influence the rate and pathway of biodegradation. |

| Anaerobic Degradation | Limited transformation of some benzothiazoles has been observed under anaerobic conditions. d-nb.info | The fate in anaerobic environments like sediments needs to be investigated. |

| Photolytic Degradation | Mercaptobenzothiazole and methylthiobenzothiazole can degrade in water to form benzothiazole (BT) and 2-hydroxybenzothiazole (OBT) under photolytic conditions. d-nb.info | Sunlight may play a role in the environmental degradation of 2-(tert-butylthio)benzothiazole. |

| Transformation Products | 2-Mercaptobenzothiazole (MBT) is a known transformation product of some benzothiazole derivatives. nih.gov | Hydrolysis of 2-(tert-butylthio)benzothiazole is expected to form MBT. |

Table 3: Environmental Fate of Benzothiazole Compounds

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-(tert-butylthio)benzothiazole derivatives?

- Answer : Synthesis typically involves alkylation or substitution reactions. For example, alkylation of benzothiazole precursors with tert-butylthiol can be performed in anhydrous DMSO using catalysts like KI, as demonstrated in fluorene-based benzothiazole syntheses . Purification often employs recrystallization or column chromatography. Confirming purity requires analytical techniques such as NMR, high-resolution mass spectrometry (HR-MS), and elemental analysis . For lab-scale synthesis, ensure inert conditions to prevent oxidation of sulfur-containing intermediates.

Q. How should researchers handle spectral data discrepancies (e.g., unexpected shifts in UV/Vis or PL spectra) for this compound?

- Answer : Spectral anomalies may arise from steric hindrance or solvent effects. For instance, photoluminescence (PL) blue-shifts in benzothiazole-substituted dendrimers were attributed to increased steric bulk at higher generations, which restricts molecular flexibility . Always cross-validate spectral data with computational tools (e.g., TD-DFT for UV/Vis) and compare with structurally similar compounds. Document solvent polarity and temperature during measurements, as these factors significantly influence spectral outcomes.

Q. What are the critical steps for ensuring compound stability during storage and experimental use?

- Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) due to potential sensitivity to moisture and oxidation. Pre-experiment stability testing via TLC or HPLC is advised. For biological assays, dissolve in DMSO or ethanol, ensuring compatibility with assay buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for 2-(tert-butylthio)benzothiazole derivatives?

- Answer : Contradictory SAR often stems from unaccounted variables like conformational dynamics or off-target interactions. For example, steric effects from the tert-butylthio group may enhance selectivity but reduce binding affinity in certain targets . To address this, employ orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) and computational docking studies to map interactions with target proteins . Systematic substitution of the tert-butyl group with smaller/larger moieties can isolate steric vs. electronic contributions.

Q. What experimental strategies are recommended for probing the electrochemical properties of this compound?

- Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can reveal redox behavior linked to the benzothiazole core and sulfur substituents. The tert-butylthio group may act as an electron donor, shifting reduction potentials. Couple CV with in situ spectroelectrochemistry to correlate redox states with spectral changes . For advanced applications (e.g., optoelectronics), measure charge-carrier mobility using time-resolved microwave conductivity (TRMC).

Q. How can researchers design experiments to assess the compound’s potential as a pharmacological agent?

- Answer : Begin with in silico screening (e.g., molecular docking using GOLD or AutoDock) to predict target engagement, as demonstrated in benzothiazole-based inhibitor studies . Validate with fluorimetric or radiometric assays for enzyme inhibition. For cellular uptake studies, synthesize fluorescent analogs by introducing amine-reactive linkers (e.g., isothiocyanate groups) for bioconjugation with tracking dyes . Prioritize toxicity profiling in primary cell lines before advancing to in vivo models.

Q. What are the best practices for analyzing steric vs. electronic effects of the tert-butylthio substituent in catalytic or supramolecular systems?

- Answer : Conduct comparative studies with analogs bearing methylthio or phenylthio groups. Use X-ray crystallography or DFT calculations to quantify steric parameters (e.g., Tolman cone angles). Spectroscopic techniques like NMR can detect electronic effects (e.g., changes in chemical shifts of adjacent protons). In catalysis, kinetic isotope effects (KIEs) and Hammett plots help decouple steric and electronic contributions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.